C.I. Basic Violet 16, sulfate salt

Description

Historical Trajectories and Foundational Studies of C.I. Basic Violet 16, Sulfate (B86663) Salt in Scientific Literature

The foundational research on C.I. Basic Violet 16, often referred to by its Colour Index number 48013, is rooted in the development of synthetic dyes for industrial use. worlddyevariety.com The primary manufacturing method involves the condensation reaction of 1,3,3-Trimethyl-2-methyleneindoline with 4-(Diethylamino)benzaldehyde. worlddyevariety.combasicdye.com This process yields the characteristic bright, blue-purple hue of the dye. worlddyevariety.combasicdye.com

Early scientific literature and industrial documentation primarily describe its application in dyeing acrylic fibers, for which it is particularly well-suited. worlddyevariety.comdyestuffscn.commade-in-china.com It has also been used for dyeing diacetate fibers, nylon, and in the direct printing of acrylic, diacetate, and acid-modified polyester (B1180765) fabrics. dyestuffscn.comemperordye.com The properties that made it a valuable industrial commodity include its vibrant color and its performance in specific dyeing processes, such as in an acetic acid and sodium acetate (B1210297) bath where the color shade remains stable below a pH of 5. dyestuffscn.com

It is crucial to note that the vast majority of historical and foundational studies refer to C.I. Basic Violet 16 as a chloride salt (C₂₃H₂₉ClN₂). worlddyevariety.commade-in-china.comnih.gov Specific research focusing exclusively on the synthesis and properties of a "sulfate salt" of C.I. Basic Violet 16 is not prominent in early literature. However, the use of sulfuric acid in dyeing baths and the investigation of the effects of sodium sulfate on the dye's degradation processes in later environmental studies suggest an academic interest in the behavior of the dye in the presence of sulfate ions. emperordye.comd-nb.info

Table 1: Foundational Properties of C.I. Basic Violet 16

| Property | Description |

| C.I. Name | Basic Violet 16 |

| C.I. Number | 48013 |

| Chemical Class | Methine |

| Molecular Formula | C₂₃H₂₉ClN₂ (Chloride form) |

| Appearance | Dark red powder |

| Color in Solution | Bright blue-purple |

| Primary Application | Dyeing of acrylic fibers |

Current Scholarly Significance and Research Impetus for C.I. Basic Violet 16, Sulfate Salt

The contemporary research landscape for C.I. Basic Violet 16 has shifted significantly from its industrial application to its environmental fate and remediation. The impetus for this research stems from the recognition that synthetic dyes, including Basic Violet 16, can be significant water pollutants. deswater.comresearchgate.net The discharge of effluents from textile and other industries containing this dye poses environmental concerns due to its color, persistence, and potential toxicity. deswater.com

A substantial body of current research is dedicated to developing effective methods for the removal and degradation of C.I. Basic Violet 16 from aqueous solutions. Key areas of investigation include:

Adsorption: Numerous studies have explored the use of various low-cost adsorbents for the removal of Basic Violet 16 from wastewater. Materials such as mucilaginous seeds of Salvia sclarea, waste sugar beet pulp, and montmorillonite (B579905) clay have been investigated for their adsorption capacity. deswater.comresearchgate.netresearchgate.net These studies often analyze the kinetics and isotherms of the adsorption process to determine its efficiency. deswater.comresearchgate.net

Advanced Oxidation Processes (AOPs): A significant research thrust is focused on the degradation of the dye molecule using AOPs. These methods aim to mineralize the dye into less harmful substances. Studied techniques include:

Photochemical and Sonochemical Degradation: Research has shown that processes like UV/H₂O₂ and US/H₂O₂ can effectively decolorize and degrade Basic Violet 16. d-nb.info

Electro-activated Persulfate Process: The use of persulfate activated by an electrochemical system has been demonstrated as an efficient method for the removal of Basic Violet 16 and the reduction of chemical oxygen demand (COD) in water. researchgate.net

Photocatalytic Degradation: The use of photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation has been explored for the degradation of similar violet dyes, providing a pathway for the potential degradation of Basic Violet 16. longdom.orgresearchgate.net

Bioremediation: The potential for microorganisms to biodegrade triphenylmethane (B1682552) dyes like Crystal Violet (Basic Violet 3), which is structurally similar to Basic Violet 16, is an active area of research. acs.orgnih.gov This approach offers a potentially more environmentally friendly and cost-effective treatment method.

The presence of sulfate ions in the context of these degradation studies is noteworthy. For instance, research on the UV/H₂O₂ process has investigated the effect of sodium sulfate on the degradation kinetics of Basic Violet 16. d-nb.info This highlights the relevance of understanding the dye's behavior in sulfate-rich environments, which can be representative of certain industrial wastewater conditions.

Table 2: Recent Research Focus on C.I. Basic Violet 16 Remediation

| Research Area | Key Findings |

| Adsorption | Various low-cost natural adsorbents show high efficiency in removing the dye from water. deswater.comresearchgate.netresearchgate.net |

| Advanced Oxidation | UV/H₂O₂, electro-persulfate, and photocatalysis are effective in degrading the dye molecule. d-nb.inforesearchgate.net |

| Bioremediation | Microbial degradation of structurally similar dyes suggests potential for bioremediation of Basic Violet 16. acs.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

85283-95-0 |

|---|---|

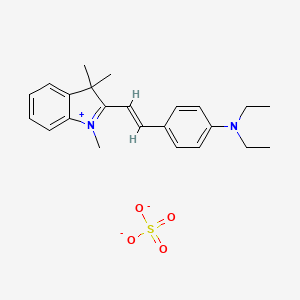

Molecular Formula |

C23H29N2O4S- |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate |

InChI |

InChI=1S/C23H29N2.H2O4S/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-5(2,3)4/h8-17H,6-7H2,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

DDCQOMCTMUPVHS-UHFFFAOYSA-L |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[O-]S(=O)(=O)[O-] |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[O-]S(=O)(=O)[O-] |

Other CAS No. |

85283-95-0 |

Pictograms |

Corrosive; Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of C.i. Basic Violet 16

Established Reaction Pathways for C.I. Basic Violet 16 Synthesis

C.I. Basic Violet 16, also known by its Colour Index number 48013, is a synthetic cationic dye belonging to the methine class. worlddyevariety.comemperordye.com Its synthesis is primarily achieved through a well-established condensation reaction.

Condensation Reactions in the Formation of C.I. Basic Violet 16

The principal manufacturing method for C.I. Basic Violet 16 involves the condensation of two key precursors: 1,3,3-Trimethyl-2-methyleneindoline and 4-(Diethylamino)benzaldehyde. worlddyevariety.combasicdye.combasicdye.com This reaction brings together the two aromatic precursors to form the characteristic chromophoric system of the dye. The process results in a molecule with the chemical formula C₂₃H₂₉ClN₂ and a molecular weight of approximately 368.9 g/mol . worlddyevariety.comnih.govnih.gov

While the core synthesis relies on this condensation, variations in reaction conditions and the use of different catalysts can influence the reaction efficiency and product purity. For instance, some processes may utilize catalysts to facilitate the condensation and subsequent oxidation steps. google.com

Advanced Approaches to Structural Modification and Analog Derivatization Relevant to C.I. Basic Violet 16

While the fundamental synthesis of C.I. Basic Violet 16 is straightforward, significant research has been directed towards the structural modification of related rhodamine dyes, which share a similar xanthene core. These advancements aim to fine-tune the photophysical properties of the dyes, such as their absorption and emission wavelengths, quantum yields, and photostability, for various applications. scirp.orgnih.gov

One approach involves the use of palladium-catalyzed C–N cross-coupling reactions. acs.org This method allows for the introduction of a wide range of nitrogen-containing functional groups onto a fluorescein (B123965) ditriflate scaffold, providing a versatile route to a library of rhodamine derivatives with diverse properties. acs.org This strategy offers a more controlled and divergent approach compared to traditional condensation methods. acs.org

Another advanced technique focuses on creating isomerically pure functionalized rhodamine dyes by using phthalaldehydic acids as replacements for unsymmetrical anhydrides. researchgate.net This method avoids the formation of regioisomers, which are often difficult to separate, leading to purer products. researchgate.net

Furthermore, chemists have explored methods to fine-tune the color and chemical properties of rhodamine dyes by making subtle modifications to their structure. By strategically placing a few new atoms in the dye's framework, researchers can create a spectrum of colors from a single scaffold. eurekalert.org These modifications can also enhance properties like cell permeability, which is crucial for biological imaging applications. eurekalert.org

Green Chemistry Principles in the Synthesis of C.I. Basic Violet 16 and Related Chromophores

The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. In the context of rhodamine dyes, which are structurally related to C.I. Basic Violet 16, several green synthetic methods have been developed.

One notable approach is the use of microwave-assisted synthesis. scirp.orgresearchgate.net This method often utilizes environmentally benign solvents like ethanol (B145695) and can lead to shorter reaction times and higher yields with easier product isolation. scirp.org For example, rhodamine 6G-based imine derivatives have been synthesized efficiently using microwave irradiation. scirp.org

Solvent-free and catalyst-free continuous flow synthesis is another promising green chemistry approach. chemistryviews.org A mechanochemical method using a single screw reactor has been developed for the synthesis of rhodamine B dyes, achieving good yields in short reaction times without the need for solvents or catalysts. chemistryviews.org

Efforts have also been made to replace hazardous reagents in traditional dye synthesis. For instance, a phenol-free production process for basic violet 5BN has been developed, which uses a combination of nonionic and cationic emulsifiers instead of phenol, a toxic and environmentally harmful substance. google.com This process also incorporates co-oxidation with air and a chemical oxidant to reduce the reaction time. google.com

These green synthetic strategies offer more sustainable alternatives for the production of C.I. Basic Violet 16 and related chromophores, reducing waste and the use of hazardous materials.

Advanced Analytical and Spectroscopic Characterization of C.i. Basic Violet 16, Sulfate Salt in Research Contexts

Spectroscopic Probes for Mechanistic Elucidation of C.I. Basic Violet 16, Sulfate (B86663) Salt

Spectroscopic techniques are indispensable for investigating the structural and electronic properties of C.I. Basic Violet 16 and monitoring its chemical changes.

UV-Visible Absorption Spectroscopy for Monitoring C.I. Basic Violet 16 Transformation

UV-Visible spectroscopy is a fundamental technique used to track the transformation of C.I. Basic Violet 16. wikipedia.orgtechnologynetworks.com This method relies on the principle that molecules with chromophores, such as the extensive conjugated system in C.I. Basic Violet 16, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgmsu.edu The amount of light absorbed at specific wavelengths is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law. wikipedia.org

The transformation of C.I. Basic Violet 16, often through degradation processes, leads to the destruction of its chromophore. This results in a decrease in the intensity of its characteristic absorption peak, which can be monitored over time to determine the rate of transformation. For instance, in degradation studies, the disappearance of the color of the dye solution corresponds to a decrease in the absorbance maximum. mdpi.com The visible spectrum of light encompasses wavelengths from approximately 400 nm (violet) to 800 nm (red). msu.edu

Table 1: UV-Visible Spectroscopy Data for C.I. Basic Violet 16 Transformation Monitoring

| Parameter | Description | Typical Wavelength Range | Application in C.I. Basic Violet 16 Studies |

| λmax | Wavelength of maximum absorbance. | Visible Region | Monitoring the concentration of the dye. A decrease in absorbance at λmax indicates degradation. |

| Absorbance (A) | The amount of light absorbed by the sample. | Unitless | Quantifying the concentration of the dye at a given time point during a transformation process. wikipedia.org |

| Time-course analysis | Recording spectra at different time intervals. | N/A | Determining the kinetics of the degradation or transformation reaction. |

Fourier Transform Infrared (FTIR) Spectroscopy in Characterizing C.I. Basic Violet 16 Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and studying its interactions with other substances. researchgate.net The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.

In the context of C.I. Basic Violet 16, FTIR can be used to:

Confirm the presence of characteristic functional groups in the dye molecule.

Investigate the interactions between the dye and other materials, such as adsorbents or catalysts. nih.gov Changes in the position and intensity of vibrational bands can indicate which parts of the dye molecule are involved in the interaction. nih.gov For example, shifts in the bands corresponding to the amine groups or the aromatic rings could suggest their role in binding to a surface.

Table 2: Key FTIR Vibrational Frequencies for Functional Group Analysis

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance for C.I. Basic Violet 16 |

| C-H (aromatic) | 3100 - 3000 | Indicates the presence of the aromatic rings in the dye structure. |

| C-H (aliphatic) | 3000 - 2850 | Corresponds to the methyl and ethyl groups in the molecule. |

| C=C (aromatic) | 1600 - 1450 | Confirms the aromatic nature of the dye's backbone. |

| C-N | 1350 - 1000 | Represents the bonds associated with the diethylamino group and the indolium ring. |

Raman Spectroscopy for Vibrational Analysis of C.I. Basic Violet 16, Sulfate Salt

Raman spectroscopy provides complementary information to FTIR by probing different aspects of molecular vibrations. It is particularly sensitive to non-polar bonds and can be used to study aqueous solutions. For this compound, Raman spectroscopy can be instrumental in identifying the vibrational modes of the sulfate anion and how they might be influenced by interactions with the cationic dye molecule. Theoretical calculations can predict the infrared and Raman spectra, which aids in the analysis of observed data. researchgate.net The S-O stretching vibrations of the sulfate group are expected in a different frequency region from the vibrations of the dye itself, serving as a unique identifier. researchgate.net

Mass Spectrometry for Identification of C.I. Basic Violet 16 Degradation Products

Mass spectrometry (MS) is a crucial analytical technique for identifying the products formed during the degradation of C.I. Basic Violet 16. This method works by ionizing the molecules and then separating them based on their mass-to-charge ratio. High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to first separate the complex mixture of degradation products before they are introduced into the mass spectrometer. sielc.com This allows for the individual identification of the by-products, providing valuable insights into the degradation pathway. For instance, in studies on pesticide degradation, GC-MS has been used to identify the intermediate compounds formed. tudublin.ie

Optical Emission Spectroscopy in C.I. Basic Violet 16 Plasma Degradation Studies

When C.I. Basic Violet 16 is subjected to plasma treatment for degradation, Optical Emission Spectroscopy (OES) becomes a vital diagnostic tool. mdpi.com Plasma, an ionized gas, contains various reactive species like electrons, ions, and excited atoms and molecules. mdpi.com As these excited species relax to lower energy states, they emit light at characteristic wavelengths. OES analyzes this emitted light to identify the reactive species present in the plasma, such as hydroxyl radicals (OH) and atomic oxygen, which are known to be powerful oxidizing agents responsible for the degradation of organic pollutants. tudublin.ieresearchgate.net The intensity of the emission lines can also provide information about the plasma conditions, such as temperature. researchgate.net

Chromatographic Techniques for Separation and Quantification of C.I. Basic Violet 16 and its By-products

Chromatographic methods are essential for separating the components of a mixture and quantifying their concentrations. For C.I. Basic Violet 16 and its degradation by-products, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). sielc.com For C.I. Basic Violet 16, a reverse-phase HPLC method is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com By using a suitable detector, such as a UV-Visible detector set at the λmax of the dye, the concentration of C.I. Basic Violet 16 can be accurately quantified. The separation of the by-products allows for their individual collection and further analysis by techniques like mass spectrometry.

Table 3: Typical HPLC Parameters for C.I. Basic Violet 16 Analysis

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | Reverse-phase columns like Newcrom R1. sielc.com |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of acetonitrile and water with an acid (e.g., phosphoric acid or formic acid). sielc.com |

| Detector | The component that detects the separated compounds. | UV-Visible detector set at the λmax of C.I. Basic Violet 16. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically around 1 mL/min. |

| Injection Volume | The amount of sample introduced into the system. | Varies depending on the concentration and column size. |

Gas Chromatography for Volatile Degradation Intermediates

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the context of dye degradation studies, GC-MS is instrumental in elucidating the breakdown pathways by identifying the intermediate products formed during various degradation processes (e.g., photocatalysis, biodegradation). While direct studies on the volatile degradation intermediates of C.I. Basic Violet 16 are not extensively detailed in the provided results, the methodology is well-established for structurally related cationic dyes like Rhodamine B and Crystal Violet. rsc.orgnih.govmdpi.com

The process typically involves subjecting the dye to a degradation treatment, followed by extraction of the organic intermediates from the aqueous solution. This extract is then injected into the GC-MS system. The GC column separates the individual compounds based on their boiling points and interaction with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each intermediate, which allows for its structural identification. rsc.orgmdpi.com

Research on similar dyes, such as Crystal Violet, has successfully used GC-MS to analyze the temporal evolution of degradation products. mdpi.com For instance, studies on Rhodamine B degradation have identified intermediates like benzoic acid, confirming the cleavage of the dye's chromophore structure. rsc.org The analysis of these intermediates over time helps in constructing a detailed reaction pathway, showing how the complex dye molecule is broken down into smaller, often less colored or colorless, chemical species. rsc.orgresearchgate.net The identification of small aliphatic chains, alcohols, and ketones in the degradation products of Rhodamine B further exemplifies the capability of GC-MS in this research area. nih.gov

Below is a table summarizing typical GC-MS operational parameters used for the analysis of dye degradation products, based on published research. mdpi.com

| Parameter | Value/Condition | Purpose |

| Injection Volume | 1 µL | Introduction of the sample into the system. |

| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace intermediates. |

| Injector Temperature | 230 °C | Facilitates the rapid volatilization of the sample. |

| Carrier Gas | Helium (99.999%) | An inert gas that carries the sample through the column without reacting with it. |

| Flow Rate | 1 mL·min⁻¹ (Constant) | Maintains a consistent flow for reproducible retention times. |

| Oven Temperature Program | Initial 45 °C (1 min hold), ramp at 8 °C·min⁻¹ to 230 °C (5 min hold) | A programmed temperature gradient to separate compounds with a wide range of boiling points. |

| Transfer Line Temperature | 230 °C | Prevents condensation of the separated components before they enter the mass spectrometer. |

| Ionization Mode | Electron Impact (EI) | A hard ionization technique that produces characteristic fragmentation patterns for compound identification. |

| Ionization Energy | 70 eV | Standard energy for EI that creates reproducible mass spectra. |

| Source Temperature | 230 °C | Maintains the ion source at a constant temperature to ensure stable ionization. |

| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |

This data is representative of typical conditions for analyzing dye degradation products and is based on methodologies reported for similar compounds. mdpi.com

Advanced Microscopy for Morphological and Surface Characterization Related to C.I. Basic Violet 16 Adsorption

Advanced microscopy techniques are indispensable for visualizing the physical changes that occur on the surface of an adsorbent material upon the uptake of a dye like C.I. Basic Violet 16. Techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the adsorbent's surface morphology, texture, and porosity before and after the adsorption process. deswater.comresearchgate.net

These analyses offer direct visual evidence of the dye's attachment to the adsorbent surface. For example, in a study using mucilaginous seeds of Salvia sclarea as an adsorbent for Basic Violet 16, FESEM images were used to characterize the prominent surface textures of the seeds. deswater.comresearchgate.net The images revealed a relatively smooth surface with a thin outer layer capable of significant hydration, which forms a gel-like mucilage responsible for adsorbing the dye. deswater.com By comparing the micrographs of the adsorbent before and after contact with the dye solution, researchers can observe the occupation of pores and the formation of a dye layer on the surface, confirming the effectiveness of the adsorption process.

Similarly, studies involving other adsorbents like magnetic zero-valent iron-activated carbon nanocomposites also employ SEM and Transmission Electron Microscopy (TEM) to analyze the material's characteristics. mazums.ac.ir These techniques help in understanding the distribution of the magnetic nanoparticles and the porous structure of the activated carbon, which are crucial for the adsorption mechanism. The change in surface morphology after dye adsorption, often seen as a smoothening of the once rough surface or the filling of cavities, is a key finding in such studies. researchgate.net

The table below summarizes findings from microscopy studies on various adsorbents used for cationic dyes, including Basic Violet 16.

| Adsorbent | Microscopy Technique | Observation Before Adsorption | Observation After Adsorption | Reference |

| Salvia sclarea Seeds | FESEM | Prominent, relatively smooth surface textures with a thin, hydratable outer layer. | The mucilaginous layer swells and incorporates the dye, indicating surface adsorption. | deswater.comresearchgate.net |

| Pepper Seed Spent (PSS) | SEM | Not explicitly detailed in the provided text, but typically shows a porous and irregular surface. | The surface morphology changes, confirming the attachment of Crystal Violet dye molecules. | researchgate.net |

| Magnetic Zero Valent Iron-Activated Carbon | SEM, TEM | Analysis confirms the structure and characteristics of the nanocomposite adsorbent. | Not explicitly detailed, but analysis would typically show dye molecules covering the adsorbent surface. | mazums.ac.ir |

These microscopic investigations are often complemented by other surface analysis techniques to build a comprehensive understanding of the adsorption mechanism at the molecular level.

Environmental Remediation and Degradation Pathways of C.i. Basic Violet 16, Sulfate Salt

Advanced Oxidation Processes (AOPs) for the Removal of C.I. Basic Violet 16, Sulfate (B86663) Salt

A variety of AOPs have been investigated for the degradation of C.I. Basic Violet 16 (BV16), including photochemical, sonochemical, and electrochemical methods. researchgate.netnih.govresearchgate.net These technologies are considered promising for treating textile effluents due to their high efficiency in color and chemical oxygen demand (COD) removal. researchgate.netatlantis-press.com

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a potent AOP for dye degradation. nih.govnih.gov In this process, the photolysis of H₂O₂ by UV light generates highly reactive hydroxyl radicals (•OH), which are the primary species responsible for attacking and breaking down the dye molecule. uobaghdad.edu.iqcapes.gov.br

Research has shown that the UV/H₂O₂ system is significantly more effective for the decolorization of BV16 than UV radiation or H₂O₂ alone. nih.gov Studies indicate that a 99% degradation of BV16 can be achieved within just 8 minutes of treatment using this method. nih.govnih.gov The efficiency of the process is dependent on the concentration of H₂O₂, with an optimal concentration identified around 17 mmol/L for a dye concentration of 30 mg/L. nih.govnih.gov Excess H₂O₂ can, however, inhibit the reaction rate by scavenging the •OH radicals. nih.govnih.gov The degradation of BV16 via the UV/H₂O₂ process has been found to follow pseudo-first-order kinetics with respect to the dye concentration. nih.govnih.gov

UV/H₂O₂ Process Parameters for C.I. Basic Violet 16 Degradation

| Parameter | Value/Finding | Reference |

|---|---|---|

| Degradation Efficiency | 99% | nih.govnih.gov |

| Treatment Time | 8 minutes | nih.govnih.gov |

| Optimal H₂O₂ Concentration | 17 mmol/L (for 30 mg/L dye) | nih.govnih.gov |

| Kinetic Model | Pseudo-first order | nih.govnih.gov |

| Comparative Efficiency (UV alone) | 23% decolorization | nih.govnih.gov |

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. cerist.dzmdpi.com This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive species like •OH radicals from water molecules. cerist.dzmdpi.com

The sonochemical treatment of BV16 has been found to be a much slower process compared to photochemical methods. nih.govresearchgate.net When used alone, ultrasonic irradiation results in negligible decolorization (less than 6%). nih.govnih.gov The addition of H₂O₂ to create the US/H₂O₂ process shows only a minor improvement, with less than 15% decolorization. nih.govnih.gov More extended treatment times of up to 120 minutes can achieve about 65% decolorization. researchgate.net The kinetics of sonochemical degradation can be complex; while some studies on BV16 report a fit with pseudo-first-order kinetics, other research on similar dyes indicates that the reaction rate is dependent on both the dye concentration and the local concentration of hydroxyl radicals, deviating from simple first-order models. nih.govcerist.dz

Sonochemical Process Efficiency for C.I. Basic Violet 16 Decolorization

| Process | Decolorization Efficiency | Treatment Time | Reference |

|---|---|---|---|

| Ultrasonic Irradiation (US) alone | < 6% | - | nih.govnih.gov |

| US / H₂O₂ | < 15% | - | nih.govnih.gov |

| Sonochemical Process | ~65% | 120 minutes | researchgate.net |

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of technologies that use an electric current to generate strong oxidizing agents for pollutant degradation. researchgate.net These methods are considered environmentally friendly as they avoid the need for adding chemical reagents, with the main reactant, the electron, being a "clean" reagent. researchgate.net

A primary mechanism in many EAOPs is anodic oxidation, where •OH radicals are generated on the surface of an anode with a high oxygen evolution overpotential, such as a Boron-Doped Diamond (BDD) electrode. mdpi.com Water molecules are oxidized at the anode surface to produce adsorbed hydroxyl radicals, which are powerful, non-selective oxidants that can react with and mineralize organic pollutants like dyes present in the wastewater. researchgate.netmdpi.com The electro-Fenton process is another variant, where H₂O₂ is generated at the cathode and reacts with added iron catalysts to produce •OH radicals in the bulk solution via the Fenton reaction. mdpi.commdpi.com

Sulfate radical-based EAOPs (SR-EAOPs) have gained attention due to the high redox potential (2.5–3.1 V), longer half-life, and effectiveness over a wider pH range of the sulfate radical (SO₄⁻•) compared to the hydroxyl radical. iwaponline.comnih.gov These radicals are typically generated through the electrochemical activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻). iwaponline.comnih.gov

For the treatment of BV16, an electro-activated persulfate process using iron electrodes has proven effective. researchgate.net Under optimized conditions, this method achieved 95% removal of BV16 and 57.14% COD removal in 48.5 minutes. researchgate.net The process involves the generation of sulfate radicals which then attack the dye molecule, leading to its degradation. researchgate.net

Optimal Conditions for Electro/Persulfate Treatment of C.I. Basic Violet 16

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 5 | researchgate.net |

| Voltage | 11.43 V | researchgate.net |

| Persulfate Dose | 90 mg/L | researchgate.net |

| Initial Dye Concentration | 45 mg/L | researchgate.net |

| Electrolysis Time | 48.5 minutes | researchgate.net |

| Dye Removal Efficiency | 95% | researchgate.net |

| COD Removal Efficiency | 57.14% | researchgate.net |

Liquid Glow Discharge Plasma (LGDP) is an innovative AOP where a plasma is generated directly in an aqueous solution. researchgate.net This process produces a combination of degradative agents, including UV irradiation and a high concentration of reactive species like •OH radicals, hydrogen peroxide, and, depending on the supporting electrolyte, reactive chlorine species. researchgate.netresearchgate.net

The LGDP system has shown remarkable efficiency in degrading BV16. researchgate.net Studies report decolorization rates as high as 96.2% in 10 minutes and 97.39% in just 4 minutes in an oxygen-enhanced system. researchgate.net The Total Organic Carbon (TOC) removal reached 50.58% in 120 minutes, indicating significant mineralization. researchgate.net The degradation pathway involves the cleavage of the dye's chromophore, followed by the opening of aromatic rings to form low molecular weight acids, which can eventually be mineralized to CO₂, H₂O, and inorganic ions. researchgate.net Machine learning models suggest that reactive oxygen species and reactive chlorine species are the dominant contributors to the degradation.

Performance of Liquid Glow Discharge Plasma (LGDP) for C.I. Basic Violet 16 Degradation

| Process | Performance Metric | Value | Time | Reference |

|---|---|---|---|---|

| LGDP/Cl⁻/O₂ | Decolorization Rate | 96.2% | 10 min | researchgate.net |

| LGDP/Cl⁻/O₂ | TOC Removal | 50.58% | 120 min | researchgate.net |

| LGDP/Multistage-O₂ | Decolorization Rate | 97.39% | 4 min | |

| LGDP/Multistage-O₂ | TOC Removal | 33.32% | 10 min |

Photocatalytic Degradation of C.I. Basic Violet 16 Using Nanocomposites

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of organic pollutants. mdpi.comlongdom.org This process typically involves the use of semiconductor materials, which, upon irradiation with light of suitable wavelength, generate highly reactive species that can break down complex dye molecules. longdom.org Nanocomposites, materials composed of multiple nanoscale phases, have shown enhanced photocatalytic activity compared to their individual components. orientjchem.orgnih.gov

For instance, studies have demonstrated the effectiveness of Ag/ZnO/CuO nanocomposites (AZCN) and TiO₂-SiO₂ composite nanoparticles in the photodegradation of Basic Violet 16. orientjchem.orgnih.gov The enhanced performance of these nanocomposites is often attributed to factors such as increased surface area, improved light absorption, and efficient separation of photogenerated electron-hole pairs, which mitigates their recombination. nih.govresearchgate.net In the case of TiO₂-SiO₂ nanoparticles, the composite material exhibited a significantly higher surface area (about 17 times greater than pure TiO₂) and a faster degradation rate for C.I. Basic Violet 2, a closely related dye, by 10.9 and 4.3 times compared to pure TiO₂ and Degussa P25 TiO₂, respectively. nih.gov

The degradation process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the chromophore of the dye molecule, leading to its breakdown into smaller, less colored, and often less toxic compounds. researchgate.net The degradation pathway can involve steps like N-demethylation and the cleavage of the conjugated structure.

Research on the photocatalytic degradation of similar violet dyes, such as Crystal Violet (C.I. Basic Violet 3), provides insights into this optimization. For the degradation of Crystal Violet using nanoanatase TiO₂, the degradation rate was found to increase with the catalyst dose. longdom.org An optimum catalyst dose of 1 g/L was identified for the near-complete decolorization of a 20 ppm dye solution after 120 minutes of irradiation. longdom.orglongdom.org Similarly, in the degradation of Acid Violet 49, the efficiency was enhanced with an increasing dosage of ZnO up to 0.9 g. researchgate.net

It is crucial to note that an excess of photocatalyst can be detrimental. The increased turbidity of the solution can lead to light scattering and a reduction in the path length of photons entering the solution, thereby decreasing the surface area of the catalyst that is illuminated and diminishing the degradation rate. researchgate.net

Table 1: Effect of Photocatalyst Dosage on Dye Degradation

| Photocatalyst | Dye | Initial Dye Concentration | Catalyst Dosage (g/L) | Degradation Efficiency (%) | Irradiation Time (min) |

| Nanoanatase TiO₂ | Crystal Violet | 20 ppm | 0.1, 0.4, 0.6, 1.0, 1.1, 1.2 | Increasing with dosage, near complete at 1.0 g/L | 120 |

| ZnO | Acid Violet 49 | 50 mg/L | 0.3, 0.6, 0.9 | 96% at 0.9 g/L | 90 |

This table presents data from studies on similar violet dyes to illustrate the general trend of photocatalyst dosage optimization.

The initial concentration of the dye significantly affects the photocatalytic degradation rate. Generally, as the initial dye concentration increases, the degradation efficiency decreases. researchgate.net This phenomenon can be attributed to several factors. At higher concentrations, more dye molecules are adsorbed onto the surface of the photocatalyst, which can inhibit the generation of reactive hydroxyl radicals by preventing light from reaching the catalyst surface. researchgate.net Essentially, the dye molecules themselves start to act as a light filter. researchgate.net

For example, in the photocatalytic degradation of Crystal Violet with nanoanatase TiO₂, a solution with an initial concentration of 2.5×10⁻⁵ mol/L showed over 99% degradation in 25 minutes, while a higher concentration of 5×10⁻⁵ mol/L required 45 minutes to achieve over 99.9% degradation. longdom.org This indicates that for a fixed catalyst dosage and light intensity, the time required for complete degradation increases with the initial dye concentration.

The relationship between the initial dye concentration and the degradation rate often follows pseudo-first-order kinetics. nih.gov However, at very high concentrations, the reaction rate may become independent of the concentration, approaching zero-order kinetics, as the catalyst surface becomes saturated with dye molecules.

Table 2: Influence of Initial Dye Concentration on Degradation Time

| Photocatalyst | Dye | Initial Concentration (mol/L) | Degradation (%) | Irradiation Time (min) |

| Nanoanatase TiO₂ | Crystal Violet | 2.5×10⁻⁵ | >99 | 25 |

| Nanoanatase TiO₂ | Crystal Violet | 5×10⁻⁵ | >99.9 | 45 |

This table is based on data for Crystal Violet, a structurally similar dye, to demonstrate the effect of initial concentration.

Adsorption-Based Removal of C.I. Basic Violet 16, Sulfate Salt from Aqueous Matrices

Adsorption is a widely used, cost-effective, and efficient method for removing dyes from wastewater. nih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as on operational parameters like pH, temperature, and contact time. nih.gov

The quest for low-cost and highly effective adsorbents has led to the investigation of various materials, including natural materials, industrial wastes, and synthesized nanocomposites. deswater.commostwiedzy.plresearchgate.net For the removal of C.I. Basic Violet 16, mucilaginous seeds of Salvia sclarea have been explored as a potential adsorbent. deswater.com Characterization of such materials often involves techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, scanning electron microscopy (SEM) for surface morphology, and Brunauer–Emmett–Teller (BET) analysis to determine surface area and pore size distribution. deswater.com

The development of novel adsorbents also includes the synthesis of composite materials. For instance, a composite made from rubber granules and polyurethane foam has been developed and tested for the removal of Crystal Violet. mostwiedzy.pl Another approach involves the functionalization of materials like graphene oxide to enhance their adsorption capacity. mdpi.com Bionanocomposites, such as alginate combined with nanobioglass, have also been synthesized and shown to be effective in adsorbing dyes like malachite green, a principle that can be extended to other cationic dyes. nih.gov

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient treatment systems. Adsorption kinetics describes the rate at which the dye is removed from the solution, while adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at a constant temperature.

For the adsorption of C.I. Basic Violet 16 onto Salvia sclarea seeds, the pseudo-second-order kinetic model was found to provide a better description of the adsorption process than the pseudo-first-order model. deswater.com This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

The equilibrium data for this system were well-fitted by the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. deswater.com The maximum monolayer adsorption capacity was determined to be 19.80 mg/g. deswater.com Other isotherm models, such as the Freundlich and Temkin models, are also commonly used to analyze adsorption data. deswater.comscispace.com

Table 3: Kinetic and Isotherm Model Parameters for C.I. Basic Violet 16 Adsorption

| Adsorbent | Kinetic Model | Isotherm Model | Maximum Adsorption Capacity (mg/g) |

| Salvia sclarea seeds | Pseudo-second-order | Langmuir | 19.80 |

The pH of the aqueous solution is a master variable that influences the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the adsorption capacity. jmaterenvironsci.com C.I. Basic Violet 16 is a cationic dye, meaning it carries a positive charge in solution.

The surface charge of an adsorbent can be understood in relation to its point of zero charge (pHpzc), the pH at which the net surface charge is zero. deswater.com For Salvia sclarea seeds, the pHpzc was found to be 6.93. deswater.com At a pH below the pHpzc, the adsorbent surface is positively charged, leading to electrostatic repulsion with the cationic dye molecules and thus lower adsorption. deswater.com Conversely, at a pH above the pHpzc, the surface becomes negatively charged, promoting electrostatic attraction with the cationic dye and enhancing adsorption. deswater.com

For the adsorption of C.I. Basic Violet 16 on Salvia sclarea seeds, the removal percentage increased from 29.2% to 40.2% as the pH was raised from 4 to 7. deswater.com The optimal pH for adsorption was found to be 7. deswater.com In another study involving a biopolymer, the optimal pH for the removal of C.I. Basic Violet 16 was reported to be 8. deswater.com For the adsorption of Crystal Violet onto hydroxyapatite, the maximum removal was achieved at a pH of 12. nih.gov This highlights that the optimal pH is specific to the adsorbent-adsorbate system.

Table 4: Effect of pH on the Removal of C.I. Basic Violet 16

| Adsorbent | pH | Removal Percentage (%) |

| Salvia sclarea seeds | 4 | 29.2 |

| Salvia sclarea seeds | 7 | 40.2 |

Effect of Co-existing Salts on C.I. Basic Violet 16 Adsorption Performance

The presence of co-existing salts in wastewater can significantly influence the adsorption of C.I. Basic Violet 16 onto various adsorbents. The effect is complex and depends on the nature of the salt, its concentration, and the specific adsorbent used.

Generally, an increase in ionic strength due to the presence of salts can have competing effects on dye adsorption. On one hand, the increased concentration of ions can shield the electrostatic interactions between the cationic dye molecules and the charged surface of the adsorbent, potentially leading to a decrease in adsorption. mdpi.com This "screening effect" can hinder the attraction between the positively charged BV16 and a negatively charged adsorbent surface.

Conversely, some studies have reported an initial increase in adsorption with rising ionic strength, up to a certain concentration. researchgate.net This can be attributed to a "salting-out" effect, where the solubility of the dye decreases at higher salt concentrations, promoting its partitioning onto the adsorbent surface. However, at very high salt concentrations, the trend can reverse due to increased competition from salt cations for active adsorption sites and potential desorption of surface-modifying agents. researchgate.net

For instance, research on the adsorption of Crystal Violet, a similar triphenylmethane (B1682552) dye, onto surfactant-modified alumina (B75360) showed that adsorption increased when the NaCl concentration was raised from 1 to 10 mM. researchgate.net However, higher concentrations led to a reversal of this trend. researchgate.net In another study, the presence of NaCl at 20 g/L was found to decrease the removal rate of methylene (B1212753) blue, another cationic dye, by 13.9%. mdpi.com The influence of different cations and anions can also vary, with divalent cations often exhibiting a more pronounced effect than monovalent cations. mdpi.com

Table 1: Effect of Co-existing Salts on Cationic Dye Adsorption

| Adsorbent | Dye | Salt | Effect on Adsorption | Reference |

| Surfactant-modified alumina | Crystal Violet | NaCl | Increased at 1-10 mM, then decreased | researchgate.net |

| Coal-based activated carbon | Methylene Blue | NaCl | Decreased with increasing concentration | mdpi.com |

| Iron-containing minerals | Quinolones | Mg²⁺, Ca²⁺, HCO₃⁻, H₂PO₄⁻ | Significant inhibition | mdpi.com |

| Graphene Oxide | Methylene Blue | Na₂SO₄, MgSO₄ | Adversely affected adsorption | researchgate.net |

Mechanistic Pathways of C.I. Basic Violet 16 Degradation and Mineralization

The degradation of C.I. Basic Violet 16 typically involves advanced oxidation processes (AOPs) that generate highly reactive species to break down the complex dye molecule.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), are the primary agents responsible for the degradation of BV16 in many AOPs. researchgate.netnih.gov Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings and chromophore structure of the dye, leading to its decolorization and eventual mineralization. nih.govresearchgate.net The generation of ROS can be achieved through various methods, including Fenton and Fenton-like reactions, ozonation, and plasma-based processes. researchgate.netresearchgate.netnih.gov

In systems containing chloride ions, reactive chlorine species (RCS) can also contribute to the degradation process. researchgate.net For example, in electrocatalytic oxidation using certain anodes under alkaline conditions with NaCl as an electrolyte, indirect oxidation via electrophilic substitution by ClO⁻, synergistically enhanced by oxidation via superoxide radicals (•O₂⁻), has been identified as a primary degradation pathway for similar organic pollutants. acs.org A study on the degradation of BV16 by liquid glow discharge plasma found that the presence of KCl as a supporting electrolyte facilitated the degradation due to the involvement of both ROS and RCS. researchgate.net

The degradation of C.I. Basic Violet 16 proceeds through the formation of several intermediate products before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. nih.govnih.gov

Studies on the degradation of Crystal Violet, a closely related dye, have identified several key intermediates. The degradation often initiates with N-demethylation, where the methyl groups attached to the nitrogen atoms are sequentially removed. researchgate.netnih.gov This is followed by the cleavage of the conjugated chromophore structure, which is responsible for the dye's color. researchgate.netnih.gov

For Crystal Violet, intermediates such as 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde (B42025) have been detected. nih.gov Further degradation leads to the formation of simpler aromatic compounds and eventually low molecular weight acids like formic acid, acetic acid, and oxalic acid, which can be mineralized to CO₂, H₂O, and inorganic ions. researchgate.net

Based on the identified intermediates, degradation pathways for C.I. Basic Violet 16 and similar triphenylmethane dyes have been proposed. The primary pathways involve:

N-demethylation: The sequential removal of ethyl groups from the diethylamino substituent. researchgate.netnih.gov

Chromophore Cleavage: The breaking of the central carbon-carbon bonds of the triphenylmethane structure, leading to the destruction of the conjugated system and loss of color. researchgate.netnih.gov This can be initiated by the attack of hydroxyl radicals. researchgate.net

Aromatic Ring Opening: The subsequent cleavage of the benzene (B151609) rings of the intermediate products, forming smaller aliphatic acids. researchgate.net

Mineralization: The final conversion of the aliphatic acids into carbon dioxide, water, and inorganic ions like nitrate (B79036) and sulfate. researchgate.net

One proposed pathway for the degradation of Crystal Violet involves the attack of hydroxyl radicals, leading to the formation of N-demethylated products and the cleavage of the molecule to form benzophenone (B1666685) derivatives. researchgate.net Another study on the degradation of BV16 in a liquid glow discharge plasma system suggested that the cleavage of the C=C double bond leads to the formation of simple aromatic compounds, which are then further oxidized to low molecular weight acids. researchgate.net

The degradation of C.I. Basic Violet 16 often follows pseudo-first-order kinetics with respect to the dye concentration. researchgate.netnih.gov This indicates that the rate of degradation is directly proportional to the concentration of the dye, assuming the concentration of the oxidizing species remains relatively constant.

The rate law can be expressed as: Rate = k[BV16]

Where:

Rate is the degradation rate of BV16.

k is the pseudo-first-order rate constant.

[BV16] is the concentration of C.I. Basic Violet 16.

Several studies have confirmed this kinetic model for the degradation of BV16 and similar dyes under various conditions. For instance, the degradation of BV16 in an electro-activated persulfate process was found to follow pseudo-first-order kinetics with a high correlation coefficient (R² = 0.9956). researchgate.net Similarly, the sonochemical and photochemical degradation of BV16 also fit a pseudo-first-order kinetic model. nih.gov The rate constant (k) is influenced by various factors, including the initial dye concentration, the concentration of the oxidant, and operating parameters like temperature and pH. researchgate.net

Table 2: Kinetic Data for C.I. Basic Violet 16 Degradation

| Degradation Process | Kinetic Model | Rate Constant (k) | Reference |

| Electro-activated persulfate | Pseudo-first-order | Not specified | researchgate.net |

| Ultrasound/H₂O₂ | Pseudo-first-order | Not specified | nih.gov |

| UV/H₂O₂ | Pseudo-first-order | Not specified | nih.gov |

| Ultrasound with rare earth ions | Pseudo-first-order | Varies with conditions |

The efficiency of C.I. Basic Violet 16 degradation is highly dependent on various operating parameters, including temperature, current, and voltage in electrochemical processes.

Temperature: The effect of temperature on degradation can be complex. In some adsorption processes, an increase in temperature can lead to a decrease in adsorption capacity, indicating an exothermic process. researchgate.net However, for degradation reactions, an increase in temperature generally increases the reaction rate, as described by the Arrhenius equation. researchgate.net For instance, the degradation of Crystal Violet by the Fenton process showed that the degradation rate increased with temperature. nih.gov

Current and Voltage: In electrochemical degradation processes, current and voltage are critical parameters. Increasing the voltage or current density generally leads to a higher degradation efficiency. researchgate.netresearchgate.net This is because a higher electrical input enhances the generation of reactive species like hydroxyl radicals. researchgate.net However, this also leads to higher energy consumption. researchgate.net For example, in the degradation of BV16 by an electro/persulfate process, increasing the voltage improved the removal efficiency. researchgate.net Similarly, studies on the degradation of Crystal Violet using high-voltage atmospheric cold plasma showed that an increase in applied voltage significantly increased the degradation rate. researchgate.net

Table 3: Impact of Operating Parameters on Cationic Dye Degradation

Interactions and Applications of C.i. Basic Violet 16, Sulfate Salt in Material Science and Chemical Systems

C.I. Basic Violet 16 Interactions with Polymeric Substrates in Dyeing Processes

C.I. Basic Violet 16 is extensively utilized in the textile industry for dyeing various polymeric substrates, with its performance being particularly notable on acrylic and modified polyester (B1180765) fibers. basicdye.comworlddyevariety.commade-in-china.comdyestuffscn.com The dyeing process typically occurs in an acetic acid and sodium acetate (B1210297) bath, where a pH below 5 ensures the stability of the color shade. dyestuffscn.com

The interaction between the cationic dye and anionic groups within the polymer chains of acrylic and acid-modified polyester fibers is the primary mechanism of dyeing. This electrostatic attraction results in strong dye fixation and vibrant coloration. The dye imparts a bright, blue-purple shade with fluorescent properties under tungsten light. worlddyevariety.commade-in-china.com However, at high dyeing temperatures, such as 120°C, the color can shift towards yellow. worlddyevariety.commade-in-china.com

While effective on acrylic and modified polyester, the application of C.I. Basic Violet 16 on polyamide fibers results in poor sun fastness, limiting its use for this substrate. worlddyevariety.commade-in-china.com It is also used for the direct printing of acrylic, diacetate, and acid-modified polyester fabrics. dyestuffscn.com

Below is a table summarizing the physical properties and fastness of C.I. Basic Violet 16 on acrylic fibers.

| Property | Rating/Observation |

| Light Fastness | 4 |

| Perspiration Fastness (Fading) | 5 |

| Perspiration Fastness (Staining) | 5 |

| Soaping (Fading) | 4-5 |

| Soaping (Staining) | 5 |

| Compatibility Value (K) | 1.5 |

| F Value | 0.5 |

| Data sourced from multiple supplier specifications. worlddyevariety.commade-in-china.com |

Role of C.I. Basic Violet 16 in Pigment Formulations and Paint Degradation Studies

While C.I. Basic Violet 16 is primarily classified and used as a cationic dye for textiles and paper, its role in pigment formulations for paints is not extensively documented in scientific literature. Dyes are sometimes used to color paints, but pigments are generally favored for their superior lightfastness and durability.

Studies on the degradation of C.I. Basic Violet 16 have been conducted, though primarily in the context of wastewater treatment rather than paint formulation stability. Research has shown that the dye can be degraded through advanced oxidation processes, such as UV/H₂O₂ and ultrasonic irradiation. nih.gov In one study, a 99% degradation of the dye in an aqueous solution was achieved within 8 minutes using a UV/H₂O₂ process. nih.gov This susceptibility to degradation by UV radiation suggests that if used in an exterior paint formulation without adequate UV stabilizing additives, it could lead to rapid fading and color change. The degradation of the dye molecule would result in a loss of color, impacting the aesthetic properties of the paint over time.

Spectroscopic Investigations of C.I. Basic Violet 16 Interaction with Surfactant Systems

The interaction of cationic dyes, such as C.I. Basic Violet 16, with surfactant systems is a subject of interest, particularly in the context of dyeing processes where surfactants are often used as leveling agents. Spectroscopic methods are commonly employed to study these interactions.

While specific studies on C.I. Basic Violet 16 are not widely available, the behavior of similar cationic dyes, like Crystal Violet, in the presence of surfactants has been investigated. These studies reveal that cationic dyes interact strongly with anionic surfactants in aqueous solutions. This interaction is primarily electrostatic, leading to the formation of a dye-surfactant ion-pair complex, even at pre-micellar surfactant concentrations. This complex formation can be observed through marked changes in the absorption spectrum of the dye.

At concentrations at or above the critical micelle concentration (CMC) of the anionic surfactant, the dye molecules are typically solubilized within the micelles. With non-ionic surfactants, the dye is generally solubilized as a monomer. In contrast, cationic surfactants, having the same charge as the dye, typically show no significant interaction. Understanding these interactions is crucial for optimizing dyeing formulations to ensure even color distribution and prevent dye aggregation.

C.I. Basic Violet 16 as a Water Tracer in Hydrological and Environmental Research

Fluorescent dyes are valuable tools in hydrological and environmental research for tracing water flow paths, determining residence times, and understanding contaminant transport. usgs.govcarleton.eduyoutube.com C.I. Basic Violet 16 is recognized as a fluorescent water tracer. ozarkundergroundlab.com Its strong fluorescence allows for detection at very low concentrations, which is a key characteristic for an effective tracer. usgs.gov

In practice, a known quantity of the tracer dye is introduced into a water system, such as a river, groundwater aquifer, or industrial effluent stream. sfwmd.gov Water samples are then collected at various points downstream or at monitoring wells and analyzed using a fluorometer, an instrument that measures the intensity of fluorescence. youtube.com The time it takes for the dye to travel between points provides information about water velocity and flow paths. sfwmd.gov The dispersion of the dye plume can also be used to study the mixing characteristics of the water body.

The selection of a tracer dye depends on several factors, including its detectability, stability in the specific water chemistry, and potential environmental impact. The use of dyes like C.I. Basic Violet 16 in tracer studies requires careful planning and often approval from local authorities to ensure that the introduction of the chemical into the environment is safe and does not have adverse effects. youtube.com

C.I. Basic Violet 16 in Specialized Ink Formulations

C.I. Basic Violet 16 finds application in certain specialized ink formulations due to its vibrant color and solubility properties. Its use has been noted in the production of paper dyes and in formulations for carbon paper and stamp pad inks. made-in-china.com

In paper dyeing , the cationic nature of C.I. Basic Violet 16 allows it to bind effectively with the anionic cellulose (B213188) fibers of the paper, resulting in a strong and vibrant coloration. made-in-china.com

For carbon paper , a coating containing a dye or pigment is applied to a sheet of paper. When pressure is applied, the coating is transferred to the underlying sheet. The solubility and color intensity of C.I. Basic Violet 16 make it a candidate for such applications.

In stamp pad inks , a high concentration of dye is dissolved in a suitable solvent system, often containing glycerol (B35011) and water, to ensure the ink remains moist on the pad but dries relatively quickly on paper. nist.govyoutube.com Formulations for violet stamp pad inks have been described using Methyl Violet, a dye with a similar chemical structure and properties to C.I. Basic Violet 16. youtube.com The formulation typically involves dissolving the dye in a mixture of glycerine and water. youtube.com Some quick-drying stamp pad inks may also incorporate more volatile solvents. nist.gov The use of solvent-based inks, such as those made by StazOn, are designed for non-porous surfaces and dry quickly. rubberstamps.net

Theoretical and Computational Studies of C.i. Basic Violet 16, Sulfate Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity of C.I. Basic Violet 16, Sulfate (B86663) Salt

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dye molecules. researchgate.netirjweb.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. libretexts.orgutah.edu For C.I. Basic Violet 16, this involves calculating a suite of parameters that correlate with its chemical behavior.

The core of these analyses often revolves around the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energy levels, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies that the molecule can be more easily excited, which is directly related to its color and photochemical reactivity. nih.gov

By calculating these and other quantum chemical descriptors, researchers can predict the most likely sites on the C.I. Basic Violet 16 molecule for electrophilic or nucleophilic attack. irjweb.com This information is crucial for understanding its interactions with other chemicals, its stability, and the initial steps of its degradation. nih.gov For instance, DFT calculations can reveal which parts of the molecule are electron-rich (prone to attack by oxidants) or electron-poor, guiding the interpretation of experimental results. researchgate.net

Table 1: Key Quantum Chemical Parameters in Reactivity Analysis

| Parameter | Description & Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and the molecule's tendency to act as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and the molecule's tendency to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. irjweb.com |

| Chemical Potential (μ) | A measure of the tendency of electrons to escape from the system. It governs the direction of charge transfer in a reaction. irjweb.com |

| Global Hardness (η) | Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "harder." irjweb.com |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and interaction with polar solvents and surfaces. |

Molecular Dynamics Simulations for Interfacial Phenomena and Adsorption Mechanisms Involving C.I. Basic Violet 16

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govacs.org This technique is exceptionally well-suited for investigating the adsorption of dyes like C.I. Basic Violet 16 onto various surfaces, a process central to both its application in dyeing and its removal from wastewater. rsc.org

In a typical MD simulation for adsorption, a virtual system is constructed containing the dye molecules, a solvent (usually water), and a model of the adsorbent surface (e.g., activated carbon, montmorillonite). rsc.orgmdpi.com The interactions between all atoms are governed by a set of equations known as a force field. By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each particle, revealing detailed information about the adsorption process. nih.gov

These simulations provide insights that are not readily accessible through experiments alone. rsc.org For example, MD can show the precise orientation of the C.I. Basic Violet 16 molecule as it approaches and binds to a surface. It can also calculate the interaction energies between the dye and the adsorbent, identifying the primary forces driving the adsorption, such as electrostatic interactions or van der Waals forces. rsc.orgmdpi.com Studies on similar cationic dyes like Crystal Violet have used MD to reveal a strong affinity for adsorbent surfaces, providing structural and energetic information about the binding mechanism. rsc.org Furthermore, simulations can elucidate the role of surface morphology, showing that dye molecules may be highly mobile on flat surfaces but become immobilized in the corrugated valleys of more complex structures. mdpi.com

Table 2: Components of a Molecular Dynamics Simulation for Adsorption Studies

| Component | Description | Relevance to C.I. Basic Violet 16 |

| Force Field | A set of parameters and equations that define the potential energy of the system based on the positions of its particles. It dictates the interactions between atoms (bonds, angles, electrostatics). | Determines the accuracy of the simulated interactions between the dye, water, and adsorbent surface. |

| Water Model | A specific set of parameters used to simulate water molecules, which is crucial as it is the primary solvent in most applications. | The behavior of water at the interface significantly affects how the dye molecule approaches and adsorbs onto the surface. |

| Adsorbent Surface | A computational model representing the material used for adsorption, such as a sheet of activated carbon or a layer of clay like montmorillonite (B579905). rsc.org | Allows for the study of specific interactions and the influence of surface chemistry and topography on adsorption efficiency. |

| Radial Distribution Function (RDF) | A function that describes how the density of surrounding particles varies as a function of distance from a reference particle. | Used to analyze the structure of the solvent around the dye and the proximity of the dye to the adsorbent surface, confirming binding. rsc.org |

| Interaction Energy | The calculated energy change when the dye molecule binds to the adsorbent surface. A more negative value indicates stronger adsorption. | Quantifies the affinity of C.I. Basic Violet 16 for the surface and helps compare the effectiveness of different adsorbent materials. rsc.org |

Prediction of C.I. Basic Violet 16 Degradation Pathways and Intermediate Stability Using Computational Models

Computational models are vital for predicting how complex molecules like C.I. Basic Violet 16 break down into smaller, simpler compounds. nih.govyoutube.com This is particularly important for environmental remediation, where understanding the degradation process and the nature of the resulting by-products is essential. Studies on the degradation of C.I. Basic Violet 16 and structurally similar dyes, such as Crystal Violet, have been conducted using various advanced oxidation processes. nih.govresearchgate.net

Computational frameworks, often combined with experimental techniques like mass spectrometry, help propose and validate degradation pathways. nih.govresearchgate.net For triphenylmethane-type dyes, two major degradation routes are commonly identified:

N-de-methylation/N-de-ethylation : This involves the stepwise removal of the methyl or ethyl groups from the nitrogen atoms of the auxochromes (the diethylamino group in the case of Basic Violet 16). nih.govtmu.edu.twresearchgate.net This process leads to a series of intermediates with progressively fewer alkyl groups.

Chromophore Cleavage : This route involves the breakdown of the central conjugated structure that is responsible for the dye's color. nih.govresearchgate.net This typically occurs through oxidative attack on the central carbon atom or the aromatic rings, leading to complete decolorization.

Computational chemistry plays a key role in assessing the viability of these proposed pathways. By calculating the thermodynamic properties, such as the Gibbs free energy, for each potential reaction step, researchers can determine the most energetically favorable route. Furthermore, the stability of the predicted intermediates, which are often transient and difficult to isolate experimentally, can be evaluated. acs.org For example, the stability of carbocations formed during the cleavage of the molecule can be computationally assessed to predict the most likely points of fragmentation.

Table 3: Predicted Intermediates in the Degradation of C.I. Basic Violet 16 and Related Dyes

| Intermediate Type | Proposed Formation Mechanism | Methods for Stability Prediction |

| N-de-ethylated Species | Stepwise oxidative removal of ethyl groups from the N,N-diethylamino functional group. nih.govtmu.edu.tw | Quantum chemical calculations (DFT) to determine the energy of the intermediate and the activation energy for its formation. |

| Hydroxylated Species | Attack by hydroxyl radicals (•OH) on the aromatic rings or the central carbon atom. | Calculation of reaction energies and transition states to assess the favorability of the hydroxylation at different positions. |

| Aromatic Ketones/Aldehydes | Cleavage of the bond between the central carbon and the phenyl rings, followed by oxidation. researchgate.net | Thermodynamic analysis (Gibbs free energy) of the fragmentation reaction. Assessment of the stability of the resulting radical or carbocation intermediates. |

| Smaller Aromatic/Aliphatic Acids | Further oxidation and ring-opening of the aromatic intermediates, leading to mineralization. | Comparison of the calculated energies of various potential end-products to determine the most thermodynamically stable outcomes. |

Future Research Trajectories and Unexplored Avenues for C.i. Basic Violet 16, Sulfate Salt

Development of Novel Materials for Enhanced C.I. Basic Violet 16 Removal and Transformation

The quest for more efficient and sustainable methods to remove C.I. Basic Violet 16 from aqueous environments is driving research into a new generation of materials. Current adsorption methods, while effective to an extent, often face limitations in capacity, selectivity, and regeneration. Future research is poised to overcome these challenges by exploring innovative materials with tailored properties.

Promising areas of investigation include the development of advanced nanocomposites, such as magnetite graphene oxide (Fe3O4@GO), which have shown potential for the adsorption of Basic Violet 16. researchgate.net Further research could optimize the synthesis of these nanocomposites to enhance their surface area and active site availability, leading to higher removal efficiencies. Another critical area is the modification of low-cost, readily available biosorbents. Materials like waste sugar beet pulp and palm kernel shell-derived biochar have already demonstrated the ability to adsorb Basic Violet 16. researchgate.netmdpi.com Future work should focus on chemical and physical activation methods to improve their adsorption capacities and kinetics. For instance, treatment with acids, bases, or oxidizing agents can introduce new functional groups and increase porosity, thereby enhancing the material's affinity for the dye.

Beyond adsorption, the development of materials for the catalytic transformation of C.I. Basic Violet 16 into less harmful substances is a key research frontier. This includes advancing photocatalysis and other advanced oxidation processes (AOPs). The use of ultrasound in combination with rare earth ions has already been shown to degrade Basic Violet 16, suggesting the potential for sonocatalysis. Future investigations could explore novel photocatalysts with enhanced visible-light activity, allowing for more energy-efficient degradation processes. The goal is to not just remove the dye, but to mineralize it completely into benign end-products like carbon dioxide and water.

A comparative analysis of various novel materials for C.I. Basic Violet 16 removal is presented in the table below:

| Material | Type | Reported Removal Efficiency/Capacity | Key Findings |

| Phase Change Material (PCM) | Adsorbent | Up to 98% removal | Adsorption kinetics follow a pseudo-second-order rate. nih.gov |

| Waste Sugar Beet Pulp | Biosorbent | Not specified | Adsorption is influenced by pH, adsorbent dosage, and temperature. researchgate.net |

| Palm Kernel Shell Biochar (BC-PKS) | Biosorbent | Maximum adsorption of 24.45 mg/g | Adsorption is primarily controlled by chemisorption and follows the Langmuir isotherm model. mdpi.com |

| Magnetite Graphene Oxide (Fe3O4@GO) | Nanocomposite | Not specified | Shows potential for the adsorption of Basic Violet 16. researchgate.net |

| Colloidal Activated Carbon (CAC) | Adsorbent | Effective in reducing dissolved concentrations in groundwater. | No detrimental impact on groundwater quality was observed. researchgate.net |

Real-Time Spectroscopic Monitoring of C.I. Basic Violet 16 Reactions in Complex Media

Understanding the reaction kinetics and pathways of C.I. Basic Violet 16 degradation is crucial for optimizing treatment processes. Traditional offline analytical methods often fail to capture the transient nature of reactive intermediates. Therefore, the application of in-situ, real-time spectroscopic techniques is a critical future research direction.

Techniques like UV-Vis, Raman, and Infrared (IR) spectroscopy, particularly when coupled with fiber optic probes, offer non-invasive, real-time monitoring of chemical reactions. mdpi.comamericanpharmaceuticalreview.com FlowNMR spectroscopy is another powerful tool for non-invasive, real-time reaction monitoring under relevant conditions. rsc.org These methods can provide a wealth of data on the disappearance of the parent dye molecule and the emergence of by-products in complex matrices like industrial wastewater. For instance, UV-Vis spectroscopy can track the change in the dye's characteristic absorption peak, providing immediate feedback on the efficacy of a given treatment method. mdpi.com

Future research should focus on developing and validating robust spectroscopic methods for the in-situ monitoring of C.I. Basic Violet 16 in realistic wastewater scenarios. This includes addressing challenges such as interference from other components in the wastewater and developing sophisticated data analysis techniques to deconvolve complex spectral data. The integration of these spectroscopic tools into pilot-scale treatment reactors will enable dynamic process control and optimization, leading to more efficient and cost-effective dye removal.

Comprehensive Mechanistic Elucidation of By-product Formation and Subsequent Fate in Environmental Systems

While the primary goal of treatment is the removal of C.I. Basic Violet 16, it is equally important to understand the nature and fate of any transformation by-products. Incomplete degradation can lead to the formation of intermediate compounds that may be more toxic or persistent than the parent dye.

Future research must prioritize the detailed identification and characterization of the by-products formed during various treatment processes, including advanced oxidation processes and bioremediation. This will require the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to separate and identify these compounds.

Once identified, the environmental fate and potential toxicity of these by-products need to be thoroughly investigated. Studies should focus on their persistence, mobility, and bioavailability in different environmental compartments, such as soil and water. This knowledge is essential for a holistic risk assessment of C.I. Basic Violet 16 treatment technologies and for ensuring that the chosen method does not inadvertently create new environmental problems.

Sustainable and Circular Economy Approaches for C.I. Basic Violet 16 Management in Industrial Processes

Moving beyond end-of-pipe treatment, a paradigm shift towards sustainable and circular economy principles is essential for the long-term management of C.I. Basic Violet 16. safetyculture.combibliotekanauki.pl This involves rethinking industrial processes to minimize dye usage, recover and reuse spent dye baths, and valorize waste streams.